2-Bromo-6-chloro-4-nitropyridin-3-ol
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Overview
Description
2-Bromo-6-chloro-4-nitropyridin-3-ol: is a chemical compound with the molecular formula C5H2BrClN2O3 and a molecular weight of 253.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a pyridin-3-ol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-nitropyridin-3-ol typically involves the nitration of 2-bromo-6-chloropyridin-3-ol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-4-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium methoxide can result in the formation of 2-methoxy-6-chloro-4-nitropyridin-3-ol.
Reduction Reactions: The major product is 2-bromo-6-chloro-4-aminopyridin-3-ol.
Scientific Research Applications
2-Bromo-6-chloro-4-nitropyridin-3-ol is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2-Bromo-4-nitropyridin-3-ol
- 6-Chloro-4-nitropyridin-3-ol
- 2-Bromo-6-chloropyridin-3-ol
Comparison: 2-Bromo-6-chloro-4-nitropyridin-3-ol is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-bromo-6-chloro-4-nitropyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O3/c6-5-4(10)2(9(11)12)1-3(7)8-5/h1,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNMIQUWSMRQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Br)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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